Styraxjaponoside B
Description
Styraxjaponoside B is a lignan glycoside isolated from Styrax japonicus Siebold & Zucc. (Styracaceae), a plant traditionally used in East Asian medicine for its analgesic and anti-inflammatory properties. Structurally, it belongs to the lignan family, characterized by dimeric phenylpropanoid units linked by β-β' bonds. This compound has garnered attention for its potent antiviral activity, particularly against HIV-1, where it inhibits viral fusion with host immune cells by targeting gp41-mediated membrane interactions .
Properties
Molecular Formula |
C27H34O11 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1 |
InChI Key |
AEMJDNJKSCBKRL-SWOBOCGESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC |
Synonyms |
styraxjaponoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Styraxjaponoside B shares structural and functional similarities with other lignans and glycosides from Styrax species and related plants. Below is a detailed comparison:
Structural Analogues
Functional Analogues
- HIV-1 Inhibitors: this compound outperforms styraxjaponoside A in blocking HIV-1 fusion (IC₅₀: 2.5 µM vs. 8.7 µM) due to its unique glucosyl substitution enhancing membrane interaction . Comparatively, dihydrodehydrodiconiferyl alcohol-9'-O-glucoside (from Styrax benzoides) shows weaker anti-HIV activity (IC₅₀: 12 µM) .
- Antifungal Agents: Styraxjaponoside C induces apoptosis in Candida albicans via ROS generation and membrane depolarization, whereas this compound lacks significant antifungal activity . Melittin (a peptide) and psacotheasin (antimicrobial peptide) share similar apoptotic mechanisms but differ in specificity and toxicity profiles .
- MMP-1 Inhibitors: this compound reduces UV-induced MMP-1 expression by 60% at 10 µM, comparable to retinoic acid (70% inhibition at 10 µM) but with fewer side effects .
Key Research Findings and Mechanistic Insights
- Antiviral Mechanism: this compound binds to the HIV-1 gp41 fusion domain, preventing conformational changes required for viral entry . This mechanism is distinct from enfuvirtide, a synthetic peptide inhibitor targeting the same domain but with higher production costs .
- Antifungal Mechanism of Analogues: Styraxjaponoside C triggers apoptosis in C.
- Dermatoprotective Effects: this compound’s MMP-1 inhibition is linked to suppression of UV-induced ERK phosphorylation, a pathway also modulated by epigallocatechin gallate (EGCG) but with lower bioavailability .
Data Tables
Table 1: Antiviral Activity of Lignan Glycosides
| Compound | Target Virus | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HIV-1 | 2.5 | Blocks gp41-mediated fusion |
| Styraxjaponoside A | HIV-1 | 8.7 | Weak membrane interaction |
| Dihydrodehydrodiconiferyl glucoside | HIV-1 | 12.0 | Non-specific binding |
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Fungus | MIC (µg/mL) | Apoptosis Induction |
|---|---|---|---|
| Styraxjaponoside C | C. albicans | 16 | Yes (ROS, DNA damage) |
| This compound | C. albicans | >64 | No |
| Melittin | C. albicans | 8 | Yes (membrane lysis) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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